4-Chloro-N-(2-hydroxy-4-methylsulfanylbutyl)benzenesulfonamide
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Overview
Description
4-Chloro-N-(2-hydroxy-4-methylsulfanylbutyl)benzenesulfonamide is a chemical compound characterized by its chloro, hydroxy, and methylsulfanyl functional groups attached to a benzenesulfonamide core. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-N-(2-hydroxy-4-methylsulfanylbutyl)benzenesulfonamide typically involves multiple steps, starting with the chlorination of benzenesulfonamide followed by the introduction of the hydroxy and methylsulfanyl groups. Common reagents used in these reactions include chlorinating agents, reducing agents, and sulfur-containing compounds.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions using alkyl halides or sulfonate esters.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various sulfonamide derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: The biological applications of this compound may include its use as a probe in biochemical assays or as a precursor for the synthesis of biologically active molecules.
Medicine: In the medical field, derivatives of this compound could be explored for their potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Industrially, this compound may find use in the production of agrochemicals, dyes, or other specialty chemicals.
Mechanism of Action
The mechanism by which 4-Chloro-N-(2-hydroxy-4-methylsulfanylbutyl)benzenesulfonamide exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to a biological response.
Comparison with Similar Compounds
4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide
4-Chloro-N-(2-hydroxypropyl)benzenesulfonamide
4-Chloro-N-(2-hydroxybutyl)benzenesulfonamide
Uniqueness: 4-Chloro-N-(2-hydroxy-4-methylsulfanylbutyl)benzenesulfonamide is unique due to the presence of the methylsulfanyl group, which can impart different chemical and biological properties compared to its analogs.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
4-chloro-N-(2-hydroxy-4-methylsulfanylbutyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO3S2/c1-17-7-6-10(14)8-13-18(15,16)11-4-2-9(12)3-5-11/h2-5,10,13-14H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTAUTNNKUKHRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(CNS(=O)(=O)C1=CC=C(C=C1)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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